molecular formula C8H10N2O5S2 B15355987 N-(methylthiomethoxy)-2-nitrobenzenesulfonamide CAS No. 869586-20-9

N-(methylthiomethoxy)-2-nitrobenzenesulfonamide

Cat. No.: B15355987
CAS No.: 869586-20-9
M. Wt: 278.3 g/mol
InChI Key: OIAKOFUFWIHWDT-UHFFFAOYSA-N
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Description

N-(methylthiomethoxy)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl core substituted with a methylthiomethoxy group (–SCH2OCH3) at the nitrogen atom. These compounds are synthesized via nucleophilic substitution reactions between 2-nitrobenzenesulfonyl chloride and amines or alkoxyamines . The nitro group at the ortho position of the benzene ring enhances electrophilicity, influencing reactivity and intermolecular interactions such as hydrogen bonding .

Properties

CAS No.

869586-20-9

Molecular Formula

C8H10N2O5S2

Molecular Weight

278.3 g/mol

IUPAC Name

N-(methylsulfanylmethoxy)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O5S2/c1-16-6-15-9-17(13,14)8-5-3-2-4-7(8)10(11)12/h2-5,9H,6H2,1H3

InChI Key

OIAKOFUFWIHWDT-UHFFFAOYSA-N

Canonical SMILES

CSCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(Methylthiomethoxy)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Structure and Properties

This compound contains a nitro group, which is known to play a significant role in the biological activity of various compounds. The presence of the sulfonamide group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties , particularly against bacterial infections. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. For instance, nitro compounds like metronidazole are activated within microbial cells to generate toxic species that disrupt nucleic acid function, leading to cell death .

Case Study: Antibacterial Efficacy

Research has shown that derivatives of nitro compounds exhibit varying degrees of efficacy against pathogens such as Mycobacterium tuberculosis. For example, a study highlighted that modifications in the nitro group significantly affected the Minimum Inhibitory Concentration (MIC) values against M. tuberculosis, demonstrating that structural changes can enhance or diminish antibacterial activity .

Anti-Inflammatory Activity

This compound may also exhibit anti-inflammatory properties . Nitro fatty acids have been shown to modulate inflammatory responses by interacting with specific proteins involved in cellular signaling pathways. The ability of nitro compounds to inhibit enzymes such as iNOS and COX-2 is crucial for their anti-inflammatory effects .

The anti-inflammatory action often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β. Research indicates that the presence of nitro groups can enhance the pharmacokinetic properties of compounds, leading to improved therapeutic outcomes in inflammatory conditions .

Anticancer Activity

The potential anticancer activity of this compound is supported by studies on related nitro compounds. Nitrobenzene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism typically involves DNA damage through covalent binding, leading to apoptosis in cancer cells .

Research Findings

A notable study demonstrated that certain nitrobenzene derivatives exhibited potent in vitro activity against solid tumors. These compounds were found to induce DNA double-strand breaks, which are critical events in triggering apoptosis in malignant cells .

Summary of Biological Activities

Activity Type Mechanism Findings
AntimicrobialReduction of nitro group leads to DNA damageEffective against M. tuberculosis with specific structural modifications
Anti-inflammatoryInhibition of pro-inflammatory cytokinesModulates signaling pathways; inhibits iNOS and COX-2
AnticancerInduces DNA damage leading to apoptosisPotent activity against various cancer cell lines; induces double-strand breaks

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Physical and Spectral Data of Select Analogues
Compound (Substituent) Melting Point (°C) Yield (%) Notable Spectral Features (IR, NMR) Source
N-Phenyl (5a) 118–119 88 IR: 3324 cm⁻¹ (N–H); 1H-NMR: δ 9.9 ppm (NH)
N-(4-Fluorophenyl) (5b) 106 79 IR: 3293 cm⁻¹ (N–H); MS: m/z 296 [M]⁺
N-(4-Chlorophenyl) (5c) 122 66 Crystal structure: Syn N–H conformation to nitro
N-(4-Methoxyphenyl) (5e) 90 72 IR: 3259 cm⁻¹ (N–H); 1H-NMR: δ 3.67 ppm (OCH3)
N-(Ethyl ester) (5f) 172 82 IR: 1690 cm⁻¹ (C=O); MS: m/z 350 [M]⁺
N-((4-Methoxybenzyl)oxy) GHS identifier: 1384122-86-4; industrial use

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, F) increase melting points due to enhanced dipole-dipole interactions and crystal packing efficiency (e.g., 5c: 122°C vs. 5e: 90°C) .
  • Methoxy groups reduce thermal stability (lower m.p.) but improve solubility in polar solvents via hydrogen bonding .
  • Alkyl/ester substituents (e.g., 5f) introduce steric bulk and polar functional groups, increasing molecular weight and thermal stability .

Q & A

Q. What are the key considerations for synthesizing N-(methylthiomethoxy)-2-nitrobenzenesulfonamide?

The synthesis typically involves sulfonylation of a nitrobenzenesulfonyl chloride precursor with a methylthiomethoxy-containing amine. Critical steps include:

  • Reagent Selection : Use of 2-nitrobenzenesulfonyl chloride and N-methylthiomethoxyamine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Solvent Optimization : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and methylthiomethoxy group (δ ~2.1–2.3 ppm for SCH3_3) .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1530 cm1^{-1} (nitro group) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ and fragments (e.g., loss of NO2_2 group) .

Q. How does solubility impact experimental design for this compound?

this compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) to avoid precipitation .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with sensitive functional groups?

  • Temperature Control : Maintain reactions at 0–5°C to prevent nitro group reduction or sulfonamide decomposition .
  • Inert Atmosphere : Use nitrogen/argon to avoid oxidation of the methylthioether moiety .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance reactivity in biphasic systems .

Q. What strategies resolve contradictions in spectroscopic data for structural confirmation?

  • Rotamer Analysis : Use variable-temperature 1^1H NMR to distinguish overlapping signals caused by restricted rotation around the sulfonamide bond .
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (e.g., SHELXL refinement ). For example, torsional angles of the sulfonamide group (e.g., 64–75°) can clarify conformational flexibility .

Q. How can computational methods predict biological activity?

  • HOMO-LUMO Analysis : Calculate electron distribution to identify reactive sites for enzyme inhibition (e.g., DPP-IV targeting ).
  • Molecular Docking : Simulate interactions with protein targets (e.g., dipeptidyl peptidase IV) using software like AutoDock Vina. Focus on hydrogen bonding with sulfonamide oxygen and nitro group .

Q. What challenges arise in crystallographic studies of this compound?

  • Disorder Handling : Methylthiomethoxy groups may exhibit positional disorder; apply restraints during SHELXL refinement .
  • Twinning : If twinning occurs (e.g., in monoclinic systems), use TWINLAW commands in SHELX .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Nitro Group Replacement : Substituting NO2_2 with CF3_3 (electron-withdrawing) increases metabolic stability but may reduce solubility .
  • Methylthioether Oxidation : Converting SCH3_3 to SO2_2CH3_3 enhances electrophilicity, improving enzyme inhibition (e.g., IC50_{50} reduction by 50%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs. Validate via DSC and PXRD .
  • Impurity Effects : Trace solvents (e.g., DMF) can depress melting points; purify via preparative HPLC .

Q. Why do biological assay results vary between studies?

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) affect sulfonamide ionization and target binding .
  • Protein Source : Species-specific enzyme variants (e.g., human vs. rat DPP-IV) yield divergent IC50_{50} values .

Methodological Tables

Q. Table 1: Optimal Reaction Conditions for Synthesis

ParameterConditionReference
SolventDCM or DMF
BaseTriethylamine (2.5 equiv)
Temperature0–5°C (ice bath)
Reaction Time12–24 hours
PurificationColumn chromatography (SiO2_2)

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP21_1/c
Torsional Angle64.32° (S–N bond)
Dihedral Angle89.5° (aryl rings)
Hydrogen BondsN–H···O (2.02 Å)

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